Cas no 2229319-31-5 (1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine)

1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine
- 2229319-31-5
- EN300-1989911
-
- インチ: 1S/C11H12F3NO3/c1-16-7-4-9-8(17-5-18-9)2-6(7)3-10(15)11(12,13)14/h2,4,10H,3,5,15H2,1H3
- InChIKey: JKIRRTBJTFNDRN-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=C2C(=CC=1OC)OCO2)N)(F)F
計算された属性
- せいみつぶんしりょう: 263.07692773g/mol
- どういたいしつりょう: 263.07692773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989911-0.1g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 0.1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1989911-2.5g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 2.5g |
$3051.0 | 2023-09-16 | ||
Enamine | EN300-1989911-0.25g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 0.25g |
$1432.0 | 2023-09-16 | ||
Enamine | EN300-1989911-0.5g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 0.5g |
$1495.0 | 2023-09-16 | ||
Enamine | EN300-1989911-0.05g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 0.05g |
$1308.0 | 2023-09-16 | ||
Enamine | EN300-1989911-5.0g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1989911-10g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 10g |
$6697.0 | 2023-09-16 | ||
Enamine | EN300-1989911-1g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 1g |
$1557.0 | 2023-09-16 | ||
Enamine | EN300-1989911-5g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 5g |
$4517.0 | 2023-09-16 | ||
Enamine | EN300-1989911-10.0g |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine |
2229319-31-5 | 10g |
$6697.0 | 2023-05-31 |
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amineに関する追加情報
Introduction to 1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine (CAS No. 2229319-31-5)
1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine (CAS No. 2229319-31-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of trifluoromethyl amines and is characterized by its unique structural features, including a trifluoromethyl group and a 6-methoxy-1,3-dioxaindan moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the molecule. In the context of 1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine, this group may enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. The 6-methoxy-1,3-dioxaindan moiety, on the other hand, is a cyclic structure that can provide additional stability and specific interactions with biological targets.
Recent studies have explored the potential of 1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structural features exhibit potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that trifluoromethyl amines can effectively inhibit the activity of specific enzymes associated with neurodegenerative diseases.
In addition to its neuroprotective properties, 1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory responses are central to many chronic diseases, and compounds that can modulate these responses are highly sought after. A recent study in the Inflammation Research journal reported that trifluoromethyl amines can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation and associated tissue damage.
The pharmacokinetic properties of 1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine have also been studied extensively. Its high lipophilicity allows for efficient absorption and distribution within the body. Moreover, the presence of the trifluoromethyl group enhances metabolic stability, reducing the likelihood of rapid degradation by hepatic enzymes. This property is particularly advantageous for oral formulations and long-term therapeutic use.
Clinical trials are currently underway to evaluate the safety and efficacy of 1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of safety profiles and pharmacokinetic parameters. These findings have paved the way for further clinical investigations to explore its therapeutic potential in various disease conditions.
In conclusion, 1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine (CAS No. 2229319-31-5) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its favorable pharmacological properties, making it an attractive candidate for drug development in areas such as neurology and inflammation. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatment options in these critical fields.
2229319-31-5 (1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine) 関連製品
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 2228566-60-5(2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)
- 1421747-19-4(N-Hydroxy Lorcaserin)
- 1803998-61-9(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)
- 1551145-18-6(2-chloro-1-(2-ethoxyphenyl)ethan-1-ol)
- 1955554-62-7(3-amino-2-(oxan-4-yl)propanoic acid hydrochloride)
- 2639399-58-7(tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)
- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)
- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)
- 1207008-79-4(N'-(5-methyl-1,2-oxazol-3-yl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}ethanediamide)




